Suc-ala-phe-pro-phe-pna

Vue d'ensemble

Description

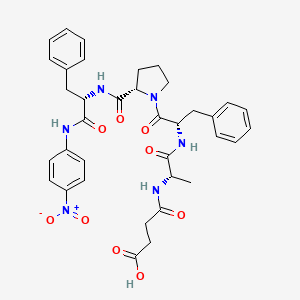

Succinyl-Ala-Phe-Pro-Phe-p-nitroanilide is a synthetic peptide substrate widely used in biochemical research. It is known for its role as a chromogenic substrate for various proteases, including chymotrypsin, cathepsin G, and subtilisin . The compound’s structure allows it to be cleaved by these enzymes, releasing p-nitroaniline, which can be quantitatively measured due to its yellow color under alkaline conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Suc-ala-phe-pro-phe-pna involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques . The process typically begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as HBTU or DIC. After the assembly of the peptide chain, the succinyl group is introduced at the N-terminus, and the p-nitroanilide group is attached at the C-terminus .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions

Succinyl-Ala-Phe-Pro-Phe-p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteases . These reactions result in the cleavage of the peptide bond, releasing p-nitroaniline .

Common Reagents and Conditions

The hydrolysis reactions typically occur under mild conditions, such as physiological pH and temperature. Common reagents include buffer solutions like Tris-HCl or HEPES, and the presence of specific proteases such as chymotrypsin, cathepsin G, or subtilisin .

Major Products

The major product formed from the hydrolysis of Suc-ala-phe-pro-phe-pna is p-nitroaniline, which can be detected and quantified spectrophotometrically due to its distinct yellow color .

Applications De Recherche Scientifique

Enzyme Activity Assays

Role as a Substrate:

Suc-Ala-Phe-Pro-Phe-pNA is primarily utilized as a substrate in enzyme activity assays, particularly for proteolytic enzymes. It enables researchers to measure the activity of specific enzymes such as chymotrypsin and cathepsin G. The hydrolysis of this substrate leads to the release of p-nitroaniline, which can be quantitatively measured through colorimetric methods.

Case Study: Chymotrypsin Assay

In a study assessing chymotrypsin activity, this compound was employed to determine kinetic parameters. The results indicated a clear correlation between substrate concentration and enzyme activity, facilitating a deeper understanding of chymotrypsin's catalytic mechanisms .

Drug Development

Peptide-Based Drug Formulation:

The compound is instrumental in pharmaceutical research for developing peptide-based drugs. Its structure allows for the targeting of specific biological pathways, making it valuable in the design of therapeutics aimed at various diseases.

Case Study: Targeting Cancer Pathways

Research has demonstrated that this compound can be modified to create inhibitors that selectively target cancer-related proteins. These inhibitors have shown promise in preclinical models for their ability to suppress tumor growth by interfering with specific signaling pathways .

Biochemical Research

Investigating Protein Interactions:

In biochemical studies, this compound aids in elucidating protein interactions and modifications. Its use in assays helps researchers understand cellular processes and disease mechanisms.

Case Study: Peptidyl-Prolyl Isomerase Research

A detailed investigation into peptidyl-prolyl cis-trans isomerases employed this compound to study enzyme kinetics under varying conditions. The findings provided insights into how these enzymes facilitate protein folding and function .

Diagnostic Applications

Detection of Enzyme Deficiencies:

The compound can be integrated into diagnostic assays to detect specific enzyme deficiencies or abnormalities. This application is crucial for early disease detection and monitoring therapeutic responses.

Case Study: Clinical Diagnostics

In clinical settings, assays utilizing this compound have been developed to identify protease activities linked to certain diseases. These assays have improved diagnostic accuracy and patient outcomes by enabling timely interventions .

Research on Cancer Therapeutics

Targeted Cancer Therapies:

this compound is explored for its potential in developing targeted therapies for cancer treatment. Its ability to interact with specific tumor markers allows researchers to design more effective therapeutic agents.

Case Study: Inhibition of Tumor Growth

Recent studies have shown that modified forms of this compound can inhibit the activity of proteins involved in tumor progression. These findings suggest that compounds derived from this substrate could lead to breakthroughs in cancer treatment strategies .

Summary Table of Applications

| Application Area | Description | Key Findings/Studies |

|---|---|---|

| Enzyme Activity Assays | Substrate for measuring proteolytic enzyme activity | Kinetic parameters established for chymotrypsin |

| Drug Development | Peptide-based drug formulation targeting biological pathways | Inhibitors developed for cancer pathways |

| Biochemical Research | Investigating protein interactions and modifications | Insights into peptidyl-prolyl isomerases |

| Diagnostic Applications | Detection of enzyme deficiencies | Improved diagnostic accuracy in clinical settings |

| Research on Cancer Therapeutics | Development of targeted therapies for cancer treatment | Inhibition of tumor growth via modified substrates |

Mécanisme D'action

The mechanism of action of Suc-ala-phe-pro-phe-pna involves its recognition and binding by specific proteases. The enzyme cleaves the peptide bond, releasing p-nitroaniline. This cleavage is facilitated by the enzyme’s active site, which interacts with the substrate’s peptide bonds and catalyzes the hydrolysis reaction . The released p-nitroaniline can then be measured spectrophotometrically, providing a quantitative assessment of enzyme activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide: Another chromogenic substrate used for similar protease assays.

Succinyl-Ala-Ala-Ala-p-nitroanilide: Used in assays for different proteases.

Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride: A substrate for trypsin and other serine proteases.

Uniqueness

Succinyl-Ala-Phe-Pro-Phe-p-nitroanilide is unique due to its specific sequence, which makes it a preferred substrate for certain proteases like chymotrypsin and cathepsin G . Its ability to release p-nitroaniline upon cleavage allows for easy and accurate measurement of enzyme activity .

Activité Biologique

Suc-Ala-Phe-Pro-Phe-pNA (also known as Suc-AFPF-pNA) is a synthetic peptide substrate widely used in biochemical research, particularly in the study of proteolytic enzymes. Its structure consists of a succinyl group attached to a sequence of amino acids: alanine (Ala), phenylalanine (Phe), proline (Pro), and phenylalanine (Phe), followed by a p-nitroaniline (pNA) moiety, which serves as a chromogenic marker for enzymatic activity. The molecular formula for this compound is with a molecular weight of approximately 700.74 g/mol .

Enzyme Activity Assays

This compound is primarily utilized as a substrate in enzyme activity assays, especially for proteolytic enzymes like chymotrypsin and peptidyl-prolyl isomerases (PPIases). These assays measure the hydrolysis of the substrate to release p-nitroaniline, which can be quantified spectrophotometrically. For instance, studies have shown that the initial rate of hydrolysis can be monitored at specific pH levels, providing insights into enzyme kinetics and mechanisms .

Table 1: Enzymatic Activity Data

| Enzyme | Substrate | Conditions | Km (mM) | kcat (s^-1) |

|---|---|---|---|---|

| Chymotrypsin | This compound | pH 7.1-7.3 | 1.7 | Data not available |

| PPIase | This compound | Uncoupled assay | N/A | Data not available |

Drug Development

The compound has significant implications in drug development, particularly in creating peptide-based therapeutics targeting specific biological pathways. Its ability to interact with various enzymes makes it a valuable tool in designing inhibitors for diseases, including cancer and other conditions associated with dysregulated proteolytic activity .

Diagnostic Applications

This compound is also employed in diagnostic assays to detect enzyme deficiencies or abnormalities. By measuring the activity of specific enzymes using this substrate, researchers can gain insights into various clinical conditions, enhancing diagnostic accuracy .

Cancer Research

Recent studies have explored the role of this compound in cancer therapeutics. Its interaction with tumor markers and potential to inhibit specific enzymatic pathways make it a candidate for targeted cancer therapies. For example, research indicates that modifications to the peptide can enhance its binding affinity and specificity towards cancer-related enzymes .

Study on Chymotrypsin Inhibition

A detailed study investigated the inhibition of chymotrypsin-catalyzed hydrolysis of this compound. The researchers measured the release of p-nitroaniline over time under varying conditions to determine kinetic parameters such as values for different inhibitors. The results indicated that specific structural modifications could lead to tighter binding and improved inhibition efficacy .

PPIase Activity Assay

In another study focusing on peptidyl-prolyl isomerases, this compound was used in an uncoupled protease-free assay to assess PPIase activity. This approach allowed for the evaluation of enzyme kinetics without interference from proteolytic activity, showcasing the versatility of this substrate in biochemical research .

Propriétés

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H40N6O9/c1-23(37-31(43)18-19-32(44)45)33(46)40-29(22-25-11-6-3-7-12-25)36(49)41-20-8-13-30(41)35(48)39-28(21-24-9-4-2-5-10-24)34(47)38-26-14-16-27(17-15-26)42(50)51/h2-7,9-12,14-17,23,28-30H,8,13,18-22H2,1H3,(H,37,43)(H,38,47)(H,39,48)(H,40,46)(H,44,45)/t23-,28-,29-,30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQTWYDDUUZVEY-SUFMYBPMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40N6O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.